molecular formula C10H13ClN2O B2381281 2-Chloro-6-(cyclopentylmethoxy)pyrazine CAS No. 426829-74-5

2-Chloro-6-(cyclopentylmethoxy)pyrazine

Cat. No. B2381281
CAS RN: 426829-74-5
M. Wt: 212.68
InChI Key: JPXVIUNZXARJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(cyclopentylmethoxy)pyrazine (2C6CP) is an organic compound belonging to the pyrazine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 168.57 g/mol. 2C6CP has many applications in the scientific field, from synthesis to research applications. In

Scientific Research Applications

DNA Binding and Antimicrobial Properties

  • DNA Interaction : Pyrazine derivatives, such as chlorohydrazinopyrazine, exhibit a high affinity for DNA binding. Such compounds have shown potential for clinical applications due to their non-toxic nature towards human cells (Mech-Warda et al., 2022).
  • Antimicrobial Activity : Certain pyrazine analogues have demonstrated significant antimicrobial and antifungal activities. These include chloro-N-phenylpyrazine-carboxamides, which show promising results against Mycobacterium tuberculosis and various fungal strains (Doležal et al., 2010).

Synthesis and Chemical Analysis

  • Synthesis Methods : Studies have explored efficient synthesis methods for pyrazine derivatives, including 5-Chloropyrido[3,4-b]pyrazines, by condensation processes (Mederski et al., 2003).
  • Analytical Techniques : Gas chromatographic methods have been developed for sensitive and specific quantitation of pyrazine derivatives in biological fluids, highlighting their relevance in bioanalytical chemistry (Zacchei et al., 1979).

Pharmacological Applications

  • Serotoninmimetic Activity : Some 2-(1-piperazinyl)pyrazines, structurally similar to serotonin, exhibit potent central serotoninmimetic activity, making them interesting for neurological studies (Lumma et al., 1978).
  • Antitumor Activity : NH-pyrazoline derivatives bearing the 4-Aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines (Montoya et al., 2014).

Material Science Applications

  • Electroluminescence Property : Pyrazine derivatives with strong intramolecular charge-transfer chromophoric systems have been investigated for their potential in electroluminescence devices due to their strong fluorescence properties (Jaung et al., 1997).

properties

IUPAC Name

2-chloro-6-(cyclopentylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-5-12-6-10(13-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVIUNZXARJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(cyclopentylmethoxy)pyrazine

Synthesis routes and methods

Procedure details

K-t-BuO (1.65 g, 14.7 mmol) was added portionwise to a stirred mixture of cyclopentanemethanol (2.99 g, 29.9 mmol) and 2,6-dichloropyrazine (1.90 g, 12.8 mmol) in dioxane (6 mL) at 0° C. (ice-bath). The reaction mixture was then stirred for 2.5 h, while the temperature was allowed to reach room temperature. The reaction mixture was diluted with dichloromethane/ether (1:1), filtered, and concentated in vacuo. The beige liquid was purified by column chromatography on silica gel (18×4 cm) using n-hexane/ethyl acetate (94:6) as eluent. Two chromatographic runs afforded 1.66 g (61%) of the title compound as a colorless oil. HRMS m/z calcd for C10H13ClN2O (M)+212.0716, found 212.0723. Anal. (C10H13ClN2O) C, H, N.
[Compound]
Name
K-t-BuO
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
dichloromethane ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

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